molecular formula C9H8N2OS B13528471 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde

Cat. No.: B13528471
M. Wt: 192.24 g/mol
InChI Key: LKCHRQDSOXWBAM-NSCUHMNNSA-N
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Description

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde typically involves the reaction of 6-methylimidazo[2,1-b]thiazole with an appropriate aldehyde under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the aldehyde group is introduced to the imidazo-thiazole framework .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde is unique due to its specific combination of imidazole and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .

Biological Activity

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize current research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

  • Chemical Formula : C₇H₆N₂OS
  • Molecular Weight : 166.2 g/mol
  • CAS Number : 75001-31-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazo[2,1-b]thiazole have shown significant activity against various cancer cell lines.

Case Study: MCF-7 Cell Line

In a study evaluating the effects on the MCF-7 breast cancer cell line:

  • IC50 Values : The compound demonstrated an IC50 value of 8.38 µM, indicating potent antiproliferative activity.
  • Mechanism of Action : The compound induced apoptosis by increasing levels of pro-apoptotic factors such as Bax and caspases while decreasing anti-apoptotic Bcl-2 levels. Additionally, it caused cell cycle arrest in the G2/M phase by 27.07% compared to the control group .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been evaluated. Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit activity against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
4dS. epidermidis19.5 µg/ml
4fS. epidermidis39 µg/ml
5aMycobacterium tuberculosisActive against strains

These findings suggest that modifications to the imidazo[2,1-b]thiazole structure can enhance antimicrobial efficacy.

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through modulation of key proteins involved in apoptosis.
  • Cell Cycle Arrest : It causes significant cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment.
  • Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and function.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(E)-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enal

InChI

InChI=1S/C9H8N2OS/c1-7-8(3-2-5-12)11-4-6-13-9(11)10-7/h2-6H,1H3/b3-2+

InChI Key

LKCHRQDSOXWBAM-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(N2C=CSC2=N1)/C=C/C=O

Canonical SMILES

CC1=C(N2C=CSC2=N1)C=CC=O

Origin of Product

United States

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